Cas no 2171206-56-5 ((3R)-3-(2S)-3-(benzyl carboxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid)

2171206-56-5 structure
Productnaam:(3R)-3-(2S)-3-(benzyl carboxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid
(3R)-3-(2S)-3-(benzyl carboxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- (3R)-3-(2S)-3-(benzyl carboxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid
- EN300-1548659
- 2171206-56-5
- (3R)-3-[(2S)-3-(benzyl carboxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid
-
- Inchi: 1S/C30H30N2O7/c1-19(15-27(33)34)31-29(36)26(16-28(35)38-17-20-9-3-2-4-10-20)32-30(37)39-18-25-23-13-7-5-11-21(23)22-12-6-8-14-24(22)25/h2-14,19,25-26H,15-18H2,1H3,(H,31,36)(H,32,37)(H,33,34)/t19-,26+/m1/s1
- InChI-sleutel: BXSRGAALAVXOGO-BCHFMIIMSA-N
- LACHT: O(C(N[C@H](C(N[C@H](C)CC(=O)O)=O)CC(=O)OCC1C=CC=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Berekende eigenschappen
- Exacte massa: 530.20530130g/mol
- Monoisotopische massa: 530.20530130g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 39
- Aantal draaibare bindingen: 13
- Complexiteit: 836
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.7
- Topologisch pooloppervlak: 131Ų
(3R)-3-(2S)-3-(benzyl carboxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1548659-10.0g |
(3R)-3-[(2S)-3-(benzyl carboxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |
2171206-56-5 | 10g |
$6082.0 | 2023-06-05 | ||
Enamine | EN300-1548659-0.25g |
(3R)-3-[(2S)-3-(benzyl carboxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |
2171206-56-5 | 0.25g |
$1300.0 | 2023-06-05 | ||
Enamine | EN300-1548659-0.05g |
(3R)-3-[(2S)-3-(benzyl carboxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |
2171206-56-5 | 0.05g |
$1188.0 | 2023-06-05 | ||
Enamine | EN300-1548659-50mg |
(3R)-3-[(2S)-3-(benzyl carboxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |
2171206-56-5 | 50mg |
$1188.0 | 2023-09-25 | ||
Enamine | EN300-1548659-0.5g |
(3R)-3-[(2S)-3-(benzyl carboxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |
2171206-56-5 | 0.5g |
$1357.0 | 2023-06-05 | ||
Enamine | EN300-1548659-1.0g |
(3R)-3-[(2S)-3-(benzyl carboxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |
2171206-56-5 | 1g |
$1414.0 | 2023-06-05 | ||
Enamine | EN300-1548659-2.5g |
(3R)-3-[(2S)-3-(benzyl carboxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |
2171206-56-5 | 2.5g |
$2771.0 | 2023-06-05 | ||
Enamine | EN300-1548659-5.0g |
(3R)-3-[(2S)-3-(benzyl carboxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |
2171206-56-5 | 5g |
$4102.0 | 2023-06-05 | ||
Enamine | EN300-1548659-2500mg |
(3R)-3-[(2S)-3-(benzyl carboxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |
2171206-56-5 | 2500mg |
$2771.0 | 2023-09-25 | ||
Enamine | EN300-1548659-100mg |
(3R)-3-[(2S)-3-(benzyl carboxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |
2171206-56-5 | 100mg |
$1244.0 | 2023-09-25 |
(3R)-3-(2S)-3-(benzyl carboxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid Gerelateerde literatuur
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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